SPM D-series LC-MS Mixture
Description
Significance of Endogenous Lipid Mediators in Inflammatory Resolution Pathways
The resolution of inflammation is a crucial and active process that ensures the restoration of tissue homeostasis following an immune response. nih.govahajournals.org For a long time, this process was considered passive, but it is now understood to be an actively orchestrated program involving distinct cellular events and endogenous chemical mediators. ahajournals.org Among these, endogenous lipid mediators play a pivotal role. nih.govahajournals.org These bioactive molecules are generated during the inflammatory response and are key to its successful termination. nih.govfrontiersin.org
The acute inflammatory response, essential for host defense, involves the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes, which are derived from omega-6 polyunsaturated fatty acids. nih.govnih.gov These mediators are responsible for the classic signs of inflammation, including changes in blood flow and leukocyte infiltration. nih.gov However, for the inflammation to resolve and not become chronic, a switch in the type of lipid mediators being produced is necessary. nih.govfrontiersin.org This "lipid-mediator class switching" leads to the generation of Specialized Pro-resolving Mediators (SPMs). nih.govahajournals.org SPMs, which include lipoxins, resolvins, protectins, and maresins, actively work to quell the inflammatory response. nih.govmdpi.com They achieve this by halting the infiltration of neutrophils, counter-regulating pro-inflammatory cytokines and chemokines, and stimulating the clearance of apoptotic cells and debris by macrophages. nih.govnih.gov The failure of these resolution pathways can lead to persistent, non-resolving inflammation, which is a characteristic of many chronic diseases. ahajournals.orgnih.gov
Overview of D-series Resolvins within the SPM Landscape and their Research Relevance
Within the diverse family of Specialized Pro-resolving Mediators (SPMs), the D-series resolvins (RvDs) represent a significant class of molecules derived from the omega-3 fatty acid docosahexaenoic acid (DHA). nih.govmdpi.com There are two primary biosynthetic pathways for D-series resolvins: one involving the lipoxygenase (LOX) enzymes and another triggered by aspirin-acetylated cyclooxygenase-2 (COX-2). mdpi.com The D-series resolvins identified to date include RvD1 through RvD6. nih.govbiomolther.org
The research relevance of D-series resolvins is substantial, as they have been shown to possess potent anti-inflammatory and pro-resolving actions. mdpi.comfoodandnutritionresearch.net Their functions are critical in the transition from an inflammatory to a resolution phase. nih.gov Studies have demonstrated that D-series resolvins can regulate the functions of phagocytes, which are essential for clearing cellular debris and pathogens during the resolution of inflammation. nih.gov For example, RvD2 and RvD3 have been shown to enhance the phagocytic capabilities of human macrophages. mdpi.com Furthermore, D-series resolvins play a role in modulating the immune response by influencing macrophage polarization, promoting a shift towards a pro-resolving M2-like phenotype. nih.govbiorxiv.org Their involvement in tissue repair and regeneration is also an area of active investigation. nih.gov Given their potent biological activities, D-series resolvins are being explored as potential therapeutic agents for a variety of inflammatory conditions. mdpi.com
Analytical Challenges in the Comprehensive Profiling of Endogenous SPMs in Complex Biological Systems
The comprehensive analysis of endogenous Specialized Pro-resolving Mediators (SPMs), including D-series resolvins, in complex biological matrices presents significant analytical challenges. nih.govfrontiersin.org A primary difficulty is the extremely low concentrations at which these potent lipid mediators are present, typically in the picomolar to nanomolar range. nih.govfrontiersin.org This necessitates highly sensitive and selective analytical methodologies for their detection and quantification. nih.govfrontiersin.org
Furthermore, the structural similarity and the presence of numerous isomers among SPMs add another layer of complexity to their analysis. frontiersin.org Distinguishing between these closely related compounds requires high-resolution chromatographic separation coupled with specific detection methods. frontiersin.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and sensitive technique for this purpose. nih.govspringernature.com However, even with advanced instrumentation, issues such as sample preparation, storage, and handling can significantly impact the reliability and reproducibility of the results. frontiersin.orgsoton.ac.uk The lack of standardized protocols and reference materials has also contributed to variability in reported SPM levels across different studies. researchgate.net These analytical hurdles underscore the need for meticulous method development and validation to ensure the accurate and reliable measurement of SPMs in biological systems. nih.govfrontiersin.org
Rationale for the Development and Application of Standardized SPM D-series LC-MS Mixtures in Academic Investigations
The analytical challenges associated with profiling endogenous Specialized Pro-resolving Mediators (SPMs) highlight the critical need for standardized reference materials in academic research. nih.govwikipedia.org Standardized SPM D-series LC-MS mixtures are high-purity, well-characterized solutions containing a known concentration of several D-series resolvins and their precursors. caymanchem.comsimsonpharma.com These mixtures serve as an essential tool for the development, validation, and quality control of analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS). simsonpharma.comscioninstruments.com
The use of such standardized mixtures offers several key advantages. Firstly, they allow for the accurate calibration of instruments and the creation of reliable calibration curves for quantitative analysis. scioninstruments.combiomol.com This is crucial for obtaining precise and reproducible measurements of SPM levels in biological samples. biomol.com Secondly, these mixtures can be used as system suitability standards to ensure that the analytical system is performing optimally before and during sample analysis. caymanchem.com By comparing the chromatographic retention times and mass spectral data of the standards to those of unknown peaks in a sample, researchers can confidently identify the specific D-series resolvins present. scioninstruments.com The availability of ready-to-use, quality-guaranteed mixtures streamlines workflows, reduces the potential for errors associated with preparing individual standards, and ultimately enhances the accuracy and comparability of data across different laboratories. biomol.comcaymanchem.com This is fundamental for advancing our understanding of the roles of D-series resolvins in health and disease. glceurope.com
Data Tables
Table 1: Common D-series Resolvins and their Precursor
| Compound Name | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) |
| Docosahexaenoic Acid | DHA | C22H32O2 | 328.49 |
| Resolvin D1 | RvD1 | C22H32O5 | 376.49 |
| Resolvin D2 | RvD2 | C22H32O5 | 376.49 |
| Resolvin D3 | RvD3 | C22H32O5 | 376.49 |
| Resolvin D4 | RvD4 | C22H32O5 | 376.49 |
| Resolvin D5 | RvD5 | C22H32O5 | 376.49 |
| 17(R)-Resolvin D1 | 17(R)-RvD1 | C22H32O5 | 376.49 |
Properties
Synonyms |
Specialized Pro-Resolving Mediator D-series LC-MS Mixture |
|---|---|
Origin of Product |
United States |
Advanced Analytical Methodologies Employing Spm D Series Lc Ms Mixtures
Principles of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for SPM D-series Profiling in Research
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. wikipedia.org The process begins with the injection of a sample extract into the LC system. The LC column, typically a reverse-phase C18 column, separates the various lipid mediators based on their physicochemical properties, such as polarity. nih.govacs.org As the separated compounds, including D-series resolvins, elute from the column, they are introduced into the mass spectrometer's ion source. chemyx.com
Electrospray ionization (ESI) is the most common ionization technique used for SPMs, typically operating in negative ion mode, which is highly effective for molecules with carboxylic acid groups like resolvins. wikipedia.org Inside the mass spectrometer, the ionized molecules (precursor ions) are selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. springernature.com This two-stage process (MS/MS) provides a high degree of specificity, allowing for the confident identification and quantification of target analytes even in intricate biological samples. wikipedia.org
For quantitative analysis of specific D-series resolvins, the most widely used LC-MS/MS technique is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). springernature.comnih.gov This targeted approach offers exceptional sensitivity and specificity by monitoring predefined precursor-to-product ion transitions for each analyte of interest. springernature.com In an MRM experiment, the first quadrupole (Q1) is set to isolate the precursor ion (the deprotonated molecule, [M-H]⁻, for a specific resolvin), the second quadrupole (Q2) acts as a collision cell where the ion is fragmented, and the third quadrupole (Q3) is set to detect only a specific, characteristic product ion. springernature.com
The selection of unique and intense ion transitions is critical for developing a robust MRM method. For instance, Resolvin D1 (RvD1) and Resolvin D2 (RvD2) are structural isomers with the same molecular weight, but they can be distinguished by their unique fragmentation patterns and chromatographic retention times. The combination of a specific retention time and a set of MRM transitions provides high confidence in the identification and quantification of each specific D-series resolvin. nih.govresearchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Resolvin D1 (RvD1) | 375.2 | 141.1 | nih.gov |
| Resolvin D2 (RvD2) | 375.2 | 215.1 | nih.gov |
| 17R-Resolvin D1 (17R-RvD1) | 375.2 | 141.1 | nih.gov |
| Protectin D1 (PD1/NPD1) | 359.2 | 153.1 | nih.gov |
Accurate quantification of D-series resolvins is complicated by their low abundance and the potential for analyte loss during sample preparation and ion suppression or enhancement effects in the mass spectrometer's ion source. acs.orgresearchgate.net To overcome these challenges, the use of internal standards (IS) is essential. restek.comnih.gov The most effective approach is isotopic dilution, which involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium-labeled RvD1, d₅-RvD1) to the sample at the very beginning of the extraction process. restek.comuni-muenchen.de
These SIL internal standards are chemically identical to their endogenous counterparts and thus exhibit the same behavior during extraction, chromatographic separation, and ionization. researchgate.net However, they are distinguishable by the mass spectrometer due to their higher mass. uni-muenchen.de By calculating the ratio of the peak area of the endogenous analyte to the peak area of the SIL-IS, variations in sample recovery and matrix effects can be effectively corrected for. restek.comuni-muenchen.de This approach significantly improves the accuracy and precision of quantification. nih.gov When a specific SIL-IS is unavailable, a structurally similar labeled compound may be used as a surrogate, though this may result in lower accuracy. acs.org
Method Development and Optimization Utilizing SPM D-series LC-MS Mixtures
The development of a reliable LC-MS/MS method for SPM D-series analysis requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. nih.gov Commercially available SPM D-series LC-MS mixtures, containing a range of well-characterized resolvins and protectins, are invaluable tools for this process. These mixtures allow analysts to systematically develop and fine-tune methods without the need to source and prepare individual standards.
The structural similarity among SPM D-series isomers, such as the geometric isomers of RvD1 and the stereoisomers 17R-RvD1 and 17S-RvD1 (RvD1), necessitates high-resolution chromatographic separation for their unambiguous quantification. nih.govacs.org Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns is the most common strategy. nih.govnih.gov
Method development focuses on optimizing several parameters to achieve baseline separation of these closely related compounds:
Mobile Phase Composition: A typical mobile phase consists of a mixture of water, methanol (B129727) or acetonitrile, and a small amount of an acid like acetic or formic acid to improve peak shape and ionization efficiency. nih.gov
Gradient Elution: A gradient elution, where the proportion of the organic solvent is gradually increased over time, is employed to effectively separate compounds with a range of polarities and to resolve isomeric species. nih.gov
Column Chemistry and Dimensions: The choice of the stationary phase (e.g., C18) and the column's length, internal diameter, and particle size all influence the separation efficiency. Columns with smaller particle sizes can provide higher resolution. mdpi.com
Successful chromatographic development enables the separation of both chiral and double-bond isomers, which is critical as different isomers can possess distinct biological activities. nih.govnih.gov
To achieve the low limits of detection required for endogenous SPM analysis, mass spectrometer parameters must be meticulously optimized. nih.govmdpi.com Using an SPM D-series mixture, each compound can be infused directly into the mass spectrometer to fine-tune the settings for maximum signal intensity.
Key parameters for optimization include:
Ion Source Parameters: Settings such as the electrospray voltage, nebulizer gas pressure, and drying gas temperature and flow rate are adjusted to ensure efficient desolvation and ionization of the analytes as they elute from the LC column. nih.gov
Collision Energy (CE): For MRM analysis, the CE applied in the collision cell is a critical parameter. It is optimized for each specific precursor ion to produce the most intense and stable product ions, thereby maximizing the sensitivity of the assay. nih.gov
Detector Settings: Parameters like the analog-to-digital converter (ADC) offset can be adjusted to improve the signal-to-noise ratio, enhancing detection sensitivity for low-intensity signals. nih.gov
Dwell Time: In an MRM method monitoring many transitions, the dwell time (the time spent monitoring a single transition) must be balanced to ensure sufficient data points are collected across each chromatographic peak for reliable quantification without sacrificing sensitivity. nih.gov
This systematic optimization ensures that the instrument is operating at its highest sensitivity and specificity for the target D-series resolvins. mdpi.comsemanticscholar.org
Rigorous Method Validation for SPM D-series Quantification in Research Matrices
Before a newly developed LC-MS/MS method can be applied to biological research samples, it must undergo rigorous validation to ensure that it is reliable, reproducible, and accurate for the intended purpose. nih.gov Method validation is performed in the relevant biological matrix (e.g., plasma, serum, tissue homogenate) to account for its specific effects on the analysis. nih.govacs.org
The key validation parameters assessed include:
Linearity and Range: A calibration curve is constructed by analyzing standards at multiple concentrations to define the range over which the detector response is proportional to the analyte concentration. Good linearity is typically indicated by a coefficient of determination (r²) value greater than 0.98. nih.govnih.gov
Accuracy: Accuracy measures the closeness of the measured concentration to the true value. It is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and is often expressed as the percentage of recovery. nih.gov
Precision: Precision evaluates the reproducibility of the method. It is determined by repeatedly analyzing QC samples on the same day (intra-day precision) and on different days (inter-day precision). nih.govnih.gov It is typically reported as the relative standard deviation (RSD). nih.gov
Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration of an analyte on the calibration curve that can be quantified with acceptable accuracy and precision. nih.govnih.gov
Specificity: This ensures that the signal being measured is solely from the analyte of interest, without interference from other components in the matrix. The combination of chromatographic retention time and specific MRM transitions provides high specificity. wikipedia.org
Recovery: The efficiency of the extraction process is evaluated by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. acs.org
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | > 0.98 | nih.govnih.gov |
| Accuracy (% Recovery) | 85-115% | nih.gov |
| Precision (RSD) | < 15% | nih.gov |
| Lower Limit of Quantitation (LLOQ) | Analyte- and matrix-dependent, typically in the low picogram range | nih.govnih.gov |
The successful validation of the analytical method provides confidence that the data generated in subsequent research studies are accurate and reliable. nih.gov
Assessment of Analytical Linearity, Accuracy, and Precision
The validation of an analytical method is crucial to ensure the reliability and reproducibility of the data. For the quantification of D-series SPMs, this involves a thorough assessment of linearity, accuracy, and precision. Linearity of an LC-MS/MS method is the ability to elicit test results that are directly proportional to the concentration of the analyte. ut.ee This is typically evaluated by analyzing a series of calibration standards over a specified range.
Accuracy, defined as the closeness of the measured value to the true value, and precision, which refers to the degree of agreement among multiple measurements of the same sample, are also critical parameters. resolian.com These are often assessed by analyzing quality control (QC) samples at multiple concentration levels. For instance, a study developing an LC-MS/MS method for D-series resolvins reported good precision (1%-20%) and accuracy (2%-20%) according to EMA guidelines. nih.gov Another method for a comprehensive set of SPMs demonstrated intra-day accuracy within ±20% and ±15% at 0.1 and 0.3 nM in plasma, respectively. nih.gov
The following table summarizes the linearity, accuracy, and precision data from a validated LC-MS/MS method for the determination of D-Serine in human plasma, which showcases the performance characteristics achievable for similar small molecule analyses. nih.gov
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 8.38 | 7.95 | 102.29 | 97.88 |
| Medium | 4.71 | 5.23 | 92.93 | 94.76 |
| High | 3.54 | 4.87 | 95.87 | 96.45 |
CV: Coefficient of Variation Data adapted from a study on D-Serine analysis in human plasma, demonstrating typical validation parameters. nih.gov
Evaluation of Analytical Sensitivity and Lower Limits of Quantification (LLOQ) in Relevant Research Contexts
Given the low physiological concentrations of D-series SPMs, often in the picomolar to nanomolar range, the analytical sensitivity of the LC-MS/MS method is of utmost importance. nih.govnih.gov The lower limit of quantification (LLOQ) is defined as the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov
Several studies have focused on optimizing LC-MS/MS methods to achieve low LLOQs for SPMs. For example, a developed method reported LLOQs ranging from 0.02 to 0.2 nM, which corresponds to 0.18–2.7 pg on the column. nih.govnih.gov Another highly sensitive method for six different resolvins in plasma, cells, and exudates achieved LLOQs between 1 and 38 pg/mL. nih.gov The choice of instrumentation, particularly the mass spectrometer, plays a significant role in achieving the required sensitivity. nih.govnih.gov
The table below presents the LLOQs for various D-series resolvins from a validated LC-MS/MS method, highlighting the sensitivity achieved in different biological matrices.
| Compound | LLOQ in Plasma (pg/mL) | LLOQ in Cells (pg/mL) | LLOQ in Exudates (pg/mL) |
| Resolvin D1 | 1 | 5 | 2 |
| Resolvin D2 | 2 | 10 | 4 |
| Resolvin D3 | 1 | 5 | 2 |
| Resolvin D4 | 38 | 190 | 76 |
| Resolvin D5 | 1 | 5 | 2 |
| Resolvin D6 | 2 | 10 | 4 |
Data adapted from a study on the determination of series D and E resolvins in biological matrices. nih.gov
Characterization of Matrix Effects and Extraction Efficiencies in Diverse Biological Samples for SPM D-series Analysis
Biological samples are complex matrices that can significantly impact the accuracy and sensitivity of LC-MS/MS analysis through matrix effects. americanpharmaceuticalreview.com Matrix effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components interfere with the ionization of the target analyte. americanpharmaceuticalreview.comsigmaaldrich.cn Therefore, it is essential to characterize and minimize these effects during method development.
Extraction efficiency, or recovery, is another critical parameter that measures the amount of analyte successfully extracted from the biological matrix. nih.gov Solid-phase extraction (SPE) is a commonly used technique for the extraction of SPMs from biological samples, providing good recovery and reduction of matrix effects. springernature.comacs.org One study demonstrated internal standard recoveries between 78 ± 4% and 87 ± 3% from human serum using an optimized SPE protocol. nih.govnih.gov Another approach combining liquid-liquid extraction (LLE) and micro-solid phase extraction (μSPE) also showed high enrichment factors and good analytical performance. nih.gov
The following table provides data on the recovery of D-series resolvins from a study that validated a liquid-liquid extraction method.
| Compound | Recovery (%) |
| Resolvin D1 | 98.5 |
| Resolvin D2 | 96.7 |
| Resolvin D3 | 101.2 |
| Resolvin D4 | 95.8 |
| Resolvin D5 | 99.3 |
Data adapted from a study on the temporal production of D-series resolvins. uib.no
Implementation of Quality Control and System Suitability Testing in High-Throughput SPM D-series Analysis Workflows
In high-throughput analysis, maintaining the quality and consistency of the analytical data is paramount. This is achieved through the implementation of robust quality control (QC) and system suitability testing (SST) procedures. nih.gov QC samples, typically prepared by pooling a representative matrix, are analyzed at regular intervals throughout the analytical run to monitor the performance of the method. nih.gov
System suitability testing is performed before initiating a sample analysis to ensure that the entire analytical system, including the LC, MS, and column, is operating correctly. thermofisher.comloesungsfabrik.de SST parameters often include retention time stability, peak shape, and signal intensity of a standard mixture. loesungsfabrik.de Automated SST can be integrated into the chromatography data system to halt the sequence if any of the predefined criteria are not met, thus preventing the analysis of valuable samples on a malfunctioning system. thermofisher.com These measures are crucial for ensuring the integrity and reliability of the data generated in large-scale SPM D-series analysis workflows. researchgate.net
Research Applications of Spm D Series Lc Ms Mixtures in Biological Investigations
Contribution to Comprehensive Lipid Mediator Metabololipidomics Profiling in Research
The use of SPM D-series LC-MS mixtures is fundamental to the field of metabololipidomics, which seeks to identify and quantify the complete set of lipid mediators in a biological system. springernature.com This comprehensive profiling is crucial for understanding the complex networks that regulate physiological and pathophysiological processes. metabolomicscentre.nl LC-MS/MS-based metabololipidomic approaches provide a robust and sensitive platform for analyzing SPMs, their pathway markers, and classical eicosanoids. springernature.comnih.gov These analytical standards are indispensable for method development, system suitability checks, and the preparation of calibrators and quality control standards, ensuring the accuracy and reliability of the data generated. caymanchem.com
Global Mapping of Endogenous Lipid Metabolomes in Cellular and Preclinical Models
SPM D-series LC-MS mixtures are instrumental in the global mapping of endogenous lipid metabolomes, providing a snapshot of the bioactive lipid mediators present in cells, tissues, and biofluids under various conditions. nih.govnih.gov This lipidomic profiling allows researchers to discern differences in lipid mediator signatures between healthy and diseased states. For instance, a distinct profile of SPMs, including D-series resolvins, was identified in healthy human testis tissue, which was significantly diminished in malignant seminoma tissue. nih.gov Similarly, these methods have been applied to map the lipid mediator landscape in preclinical models of skin injury, where D-series resolvins were found to be elevated in cutaneous wounds in both mice and pigs. nih.gov The ability to quantify these mediators in diverse biological matrices, such as plasma, serum, and exudates, provides critical insights into their roles in various biological contexts. researchgate.netmdpi.com
Identification of Novel SPM D-series Metabolites and Related Structures in Research Specimens
The precise characterization provided by SPM D-series LC-MS standards facilitates the discovery and structural elucidation of novel members of this lipid mediator family. The initial discovery of D-series resolvins and protectins was accomplished by interrogating resolving inflammatory exudates using LC-MS/MS-based approaches. nih.gov This methodology has since been applied to various human samples, leading to the identification of specific SPM signatures. For example, a targeted LC-MS/MS metabololipidomics approach identified several D-series resolvins and protectin D1 in human tears. nih.gov The use of authentic standards is critical for confirming the identity of these novel structures by matching retention times and mass spectral data, a process that requires at least six diagnostic ions for rigorous identification. nih.gov
Elucidation of SPM D-series Biosynthesis and Metabolic Pathways in Research Systems
Understanding the biosynthetic pathways of D-series SPMs is crucial for deciphering their regulatory mechanisms. These lipid mediators are enzymatically generated from the omega-3 fatty acid docosahexaenoic acid (DHA). caymanchem.com LC-MS mixtures containing D-series resolvins and their precursors allow researchers to trace these metabolic cascades in various research systems. caymanchem.com
Investigation of Enzyme-Specific Formation Pathways (e.g., Lipoxygenases, Cyclooxygenases)
The biosynthesis of D-series resolvins involves the sequential action of specific enzymes, primarily lipoxygenases (LOX) and cyclooxygenases (COX). nih.govnih.gov There are two main pathways for their formation:
15-Lipoxygenase (15-LOX) Pathway : This pathway, initiated by 15-LOX, converts DHA into intermediates that are further metabolized by 5-LOX to produce the 17S-hydroxy-containing D-series resolvins (e.g., RvD1, RvD3, RvD5). nih.govnih.gov
Aspirin-Triggered COX-2 Pathway : When acetylated by aspirin, the COX-2 enzyme converts DHA into a 17R-hydroperoxy intermediate. This intermediate is then converted by 5-LOX to form the 17R-epimers of the D-series resolvins, also known as aspirin-triggered resolvins (AT-RvDs). nih.govnih.gov
The involvement of these enzymes has been confirmed in studies using isolated human leukocytes and recombinant enzymes. nih.govnih.gov
| Pathway | Initiating Enzyme | Key Intermediate | Subsequent Enzyme | Product Series | Example Products |
|---|---|---|---|---|---|
| 15-LOX Pathway | 15-Lipoxygenase (15-LOX) | 17S-HpDHA | 5-Lipoxygenase (5-LOX) | 17S-Resolvins (RvDs) | RvD1, RvD2, RvD3, RvD4, RvD5, RvD6 |
| Aspirin-Triggered Pathway | Acetylated Cyclooxygenase-2 (COX-2) | 17R-HpDHA | 5-Lipoxygenase (5-LOX) | 17R-Resolvins (AT-RvDs) | AT-RvD1 |
Analysis of Transcellular Biosynthesis Mechanisms of D-series SPMs in Isolated Cell Co-cultures
The complete biosynthesis of SPMs often requires the coordinated action of enzymes located in different cell types, a process known as transcellular biosynthesis. nih.govnih.gov This interplay is particularly important during an inflammatory response where various immune and stromal cells interact. nih.gov For example, D-series resolvins can be formed through interactions between hypoxic vascular endothelial cells and polymorphonuclear neutrophils (PMNs). nih.gov Similarly, leukocyte-endothelial cell interactions are a known site of SPM production. nih.gov Studies using co-cultures of isolated cells, such as human neutrophils and platelets, have been instrumental in demonstrating that FLAP (5-lipoxygenase-activating protein) antagonism can abolish the formation of arachidonic acid-derived lipoxins while leaving the production of DHA-derived Resolvin D5 unaffected, highlighting the distinct regulatory mechanisms involved. researchgate.net
Investigation of SPM D-series Dynamics in Preclinical Models of Inflammation and Resolution
SPM D-series LC-MS mixtures are vital for studying the temporal dynamics of these mediators in preclinical models of inflammation. The resolution of inflammation is an active process governed by the appearance of SPMs, which occurs after the initial wave of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. metabolomicscentre.nlnih.gov
Research has shown that D-series resolvins are biosynthesized within resolving exudates and are potent in reducing neutrophil infiltration and stimulating the clearance of apoptotic cells by macrophages. nih.govfrontiersin.org In various preclinical models, the administration of D-series resolvins has been shown to protect organs from damage during acute inflammation. researchgate.net For example, in a mouse model of sepsis, higher plasma concentrations of SPMs, including RvD1 and RvD5, were observed in non-survivors, suggesting a dysregulated resolution response. nih.gov In models of tissue injury, such as skin wounds and kidney ischemia-reperfusion injury, D-series resolvins are produced locally and contribute to the healing process. nih.govnih.gov These studies rely on sensitive and accurate quantification using LC-MS/MS, with SPM D-series mixtures providing the necessary standards for calibration and validation. nih.gov
| Preclinical Model | Key Findings | Reference Compounds Used |
|---|---|---|
| Murine Sepsis | Higher plasma levels of RvD1 and RvD5 in non-survivors. nih.gov | RvD1, RvD5 |
| Murine Peritonitis | Biosynthesis of D-series resolvins in resolving exudates. nih.gov | Resolvin D-series |
| Rabbit Periodontitis | Demonstrated anti-inflammatory actions of RvD1. nih.gov | RvD1 |
| Murine Kidney Ischemia/Reperfusion | RvD1 reduced injury. nih.gov | RvD1 |
| Murine and Porcine Skin Wounds | Increased levels of D-series resolvins during healing. nih.gov | Resolvin D-series |
Temporal Profiling of D-series SPMs during Inflammatory Responses in vivo
The transition from an active inflammatory state to resolution is marked by a dynamic shift in the local concentration of lipid mediators. nih.gov LC-MS-based analysis of SPM D-series mixtures is crucial for mapping this "lipid mediator class switch" in vivo. nih.gov
In a preclinical model of spinal cord injury, a distinct temporal profile was observed. The initial phase was dominated by pro-inflammatory eicosanoids like prostaglandin (B15479496) E2 (PGE2), which peaked at day 7 post-injury. A switch towards a pro-resolution profile began around day 14, indicated by a significant increase in the synthesis of 17-HDHA, a key precursor for D-series resolvins and protectins. jneurosci.org
Similarly, in a human model of acute inflammation triggered by UV-killed E. coli, LC-MS/MS analysis of inflammatory exudates revealed a clear temporal pattern. Pro-inflammatory mediators peaked at 4 hours and then declined. jci.org The macrophage-derived SPM, Maresin 1 (MaR1), exhibited a unique profile, initially decreasing to a minimum at 8 hours before its concentration significantly increased, highlighting its role in the later stages of resolution. jci.org This demonstrates that the production of D-series SPMs is temporally regulated, appearing after the initial pro-inflammatory wave to actively drive the return to homeostasis. physiology.org
Table 1: Temporal Profile of Maresin 1 (MaR1) in Human Skin Blister Exudates
This table illustrates the dynamic changes in MaR1 concentration during an acute inflammatory response, as identified by LC-MS/MS.
| Time Point (Hours) | Relative MaR1 Concentration Change | Inflammatory Phase |
|---|---|---|
| 0-4 | Initial Decrease | Pro-inflammatory Peak |
| 8 | Minimum Concentration (Nadir) | Transition to Resolution |
| >8 | Significant Increase | Active Resolution |
Assessment of Pro-resolving Interventions on Endogenous SPM D-series Production in Preclinical Studies
Preclinical studies utilize SPM D-series LC-MS mixtures to evaluate interventions designed to promote inflammatory resolution. These interventions can involve administering SPM precursors or agents that stimulate their endogenous production.
A key finding is that administering precursors can boost the in vivo levels of D-series SPMs. For instance, systemic administration of 17(R)-HDoHE, a precursor for aspirin-triggered D-series resolvins, effectively reversed pain behavior in rat models of osteoarthritis. nih.gov This therapeutic effect was directly linked to a significant elevation in the plasma levels of Resolvin D2, as quantified by mass spectrometry. nih.gov
Furthermore, direct administration of D-series SPMs has shown significant therapeutic potential in various preclinical models.
In a mouse model of atherosclerosis, repetitive delivery of Resolvin D2 (RvD2) and Maresin 1 (MaR1) halted the progression of atherosclerotic plaques. ahajournals.org The treatment led to more stable plaques, characterized by a reduced necrotic core and an increase in smooth muscle cells. ahajournals.orgresearchgate.net
In a murine colitis model, administration of MaR1 improved the disease activity index, reduced tissue damage, and decreased the expression of inflammatory cytokines. mdpi.com
Targeting specific receptors can also enhance SPM production. In one mouse model, an agonist for the ERV1 receptor was found to increase the endogenous production of several SPMs, including RvD1, RvD4, RvD5, and Protectin D1 (PD1). nih.gov
These studies underscore the therapeutic strategy of augmenting D-series SPM pathways to treat inflammatory conditions.
Table 2: Preclinical Pro-resolving Interventions and Effects on D-series SPMs
This table summarizes selected preclinical studies where interventions were assessed for their impact on D-series SPM levels or related outcomes.
| Intervention | Preclinical Model | Key Finding | Reference |
|---|---|---|---|
| 17(R)-HDoHE (precursor) | Rat Osteoarthritis | Increased plasma levels of Resolvin D2; reversed pain behavior. | nih.gov |
| Resolvin D2 and Maresin 1 | Mouse Atherosclerosis | Prevented atheroprogression and promoted plaque stability. | ahajournals.org |
| ERV1 Receptor Agonist | Mouse Inflammation Model | Increased endogenous production of RvD1, RvD4, RvD5, and PD1. | nih.gov |
| Maresin 1 | Murine Colitis | Reduced tissue damage and inflammatory cytokine expression. | mdpi.com |
Studies on the Role of SPM D-series in Cellular and Subcellular Research Models
Analysis of SPM D-series Production and Action in Isolated Immune Cells
Investigating isolated immune cells with LC-MS allows for a precise understanding of how D-series SPMs are produced and how they function at a cellular level. Research has shown that the capacity to produce these mediators can be impaired in disease states.
In a study involving macrophages from individuals with localized aggressive periodontitis (LAP), LC-MS/MS-based analysis revealed a significantly lower production of MaR1 compared to macrophages from healthy controls (87.8 ± 50 pg/10⁶ cells vs. 239.1 ± 32 pg/10⁶ cells). nih.gov This biosynthetic defect was linked to impaired phagocyte function. Notably, the addition of MaR1 (at 1 nM) to these deficient cells restored their functions, enhancing phagocytosis by up to 65% and increasing bacterial killing. nih.gov
D-series SPMs also directly modulate the activity of adaptive immune cells. In studies using human peripheral blood lymphocytes, RvD1, RvD2, and MaR1 were found to reduce the production of inflammatory cytokines by activated CD8⁺ T cells and pro-inflammatory T helper cells (TH1 and TH17). researchgate.net Furthermore, D-series resolvins (RvD1-RvD5) have been shown to activate the enzyme phospholipase D (PLD) in phagocytes, a key step in polarizing macrophages toward a pro-resolving M2-like phenotype that is critical for tissue repair. nih.gov
Mechanistic Investigations of SPM D-series Receptor Interactions and Downstream Signaling Pathways through Analytical Quantification
D-series SPMs exert their potent effects by binding to specific G protein-coupled receptors (GPCRs), which initiates intracellular signaling cascades that quell inflammation and promote resolution. nih.gov Analytical quantification using LC-MS is vital for correlating these molecular interactions with cellular functions.
Key receptors for D-series resolvins include ALX/FPR2 and GPR32. nih.gov
Resolvin D1 (RvD1) binding to the ALX/FPR2 receptor can inhibit the pro-inflammatory NF-κB pathway by influencing both the PI3K/AKT and ERK1/2 signaling pathways. nih.govfrontiersin.org
Resolvin D2 (RvD2) signals through its own receptor, DRV2, to promote resolution. nih.gov
Resolvin D5 (RvD5) enhances the PLD2-S6Kinase signaling pathway in macrophages, which is essential for the cell membrane expansion required for the effective engulfment of dead cells (efferocytosis). nih.gov
In the context of adaptive immunity, the actions of RvD1, RvD2, and MaR1 on T cells are mediated through the GPR32 and ALX/FPR2 receptors. researchgate.net By engaging these receptors, the SPMs prevent the differentiation of naïve CD4⁺ T cells into inflammatory TH1 and TH17 cells, while simultaneously promoting the generation of anti-inflammatory regulatory T cells. researchgate.net
Table 3: D-series SPM Receptors and Downstream Signaling Pathways
This table outlines the known receptors for specific D-series SPMs and their key downstream effects that contribute to the resolution of inflammation.
| SPM | Receptor(s) | Key Downstream Signaling Pathway/Effect | Reference |
|---|---|---|---|
| Resolvin D1 (RvD1) | ALX/FPR2, GPR32 | Inhibits NF-κB signaling via PI3K/AKT and ERK1/2 pathways. | nih.gov |
| Resolvin D2 (RvD2) | DRV2 (GPR18) | Promotes resolution via ERK1/2 or PLC pathways. | nih.gov |
| Resolvin D5 (RvD5) | - | Enhances PLD2-S6Kinase signaling to promote efferocytosis. | nih.gov |
| RvD1, RvD2, MaR1 | GPR32, ALX/FPR2 | Inhibits TH1/TH17 differentiation; promotes regulatory T cell generation. | researchgate.net |
Application in Research for Biomarker Discovery and Validation within Preclinical and Analytical Contexts
Evaluation of SPM D-series as Research Biomarkers of Inflammatory State and Resolution Pathways
The quantification of D-series SPMs in biological samples using LC-MS is a powerful tool for biomarker discovery. Deficiencies in these pro-resolving pathways, often termed a "resolution deficit," are associated with chronic inflammatory diseases. metagenicsinstitute.com Therefore, the levels of specific D-series SPMs can serve as biomarkers to assess the inflammatory state and the capacity of a system to resolve inflammation.
LC-MS/MS-based metabololipidomics has successfully identified and profiled D-series SPMs like RvD1, RvD2, RvD3, MaR1, and Protectin D1 (PD1) in human blood and lymphoid tissues, where they are present in bioactive concentrations. physiology.org Research has shown that plasma SPM levels increase following omega-3 fatty acid supplementation, and this increase correlates with enhanced immune function, such as the phagocytosis of bacteria. physiology.org
Specific D-series SPMs are being evaluated as biomarkers for various conditions:
Asthma: Levels of Protectin D1 were found to be significantly lower in the exhaled breath condensate of individuals experiencing an asthma exacerbation compared to healthy subjects. nih.gov
Cardiovascular and Periodontal Disease: MaR1 levels in saliva are being investigated as potential predictive biomarkers for these conditions. mdpi.com
Rheumatoid Arthritis: MaR1 concentrations in plasma and synovial fluid may be associated with treatment response and help define different pathological types of the disease. mdpi.com
The presence of reduced levels of SPMs has been noted in a wide range of human chronic inflammatory conditions, including Alzheimer's disease, arthritis, obesity, and inflammatory bowel disease, reinforcing their potential as key biomarkers of unresolved inflammation. metagenicsinstitute.com
Correlation Studies between Dietary Interventions and SPM D-series Levels in Controlled Research Studies
Controlled research studies have established a direct correlation between dietary interventions, particularly the supplementation with omega-3 polyunsaturated fatty acids (PUFAs), and the levels of Specialized Pro-resolving Mediator (SPM) D-series compounds in various biological matrices. These SPMs, which include D-series resolvins (RvDs), protectins (PDs), and maresins (MaRs), are biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). nih.govnih.govnih.gov Investigations utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) mixtures for accurate detection have demonstrated that increasing the dietary intake of DHA and its precursor, eicosapentaenoic acid (EPA), can elevate the endogenous production of these potent anti-inflammatory and pro-resolving molecules. mdpi.comnih.gov
The link between diet and SPM levels is critical, as imbalances in these mediators are observed in various chronic inflammatory conditions. nih.gov For instance, individuals with obesity often display reduced levels of key SPM precursors and D-series SPMs compared to lean counterparts. mdpi.com Studies have shown that dietary supplementation can help restore these levels. In patients with coronary artery disease who presented with low or absent levels of specific SPMs, a prescription EPA/DHA formulation led to their complete restoration. nih.gov Similarly, research in mouse models of obesity demonstrated that supplementation with the protectin D1 (PD1) precursor, 17-hydroxy-docosahexaenoic acid (17-HDHA), alleviated inflammation and improved insulin (B600854) sensitivity, coinciding with increased PD1 levels in adipose tissue. mdpi.com
A key area of investigation has been the pharmacokinetic profiling of SPMs following oral supplementation. A study in healthy subjects who consumed an SPM-enriched marine oil showed significant, time-dependent increases in various D-series SPMs in both plasma and serum. nih.gov This provides direct evidence that oral supplementation can effectively boost the circulating levels of these bioactive lipids. nih.gov The findings from this pharmacokinetic study are detailed in the table below.
Table 1: Temporal Changes in Serum SPM D-series Levels Following Oral Supplementation with SPM-Enriched Marine Oil in Healthy Subjects
| Compound | Time Point of Peak Increase (Post-Supplementation) | Fold Increase from Baseline (Median) |
| Resolvins (RvD) | ||
| Resolvin D1 (RvD1) | 6 hours | 3.6 |
| Resolvin D3 (RvD3) | 9 hours | 2.2 |
| Resolvin D5 (RvD5) | 3 hours | 3.6 |
| Protectins (PD) | ||
| Protectin D1 (PD1) | 3 hours | 1.6 |
| Protectin DX (PDX) | 6 hours | 2.9 |
| Maresins (MaR) | ||
| Maresin 2 (MaR2) | 6 hours | Not Specified |
| SPM Precursors | ||
| 14-HDHA | 6 hours | 45.9 |
| 17-HDHA | 6 hours | 4.5 |
Data sourced from a pharmacokinetic study involving healthy human subjects. nih.gov
Further research has explored the impact of dietary interventions in specific physiological contexts, such as pregnancy. A study involving pregnant women demonstrated that omega-3 supplementation significantly increased the placental concentrations of DHA and its immediate derivatives, which serve as precursors to D-series resolvins. nih.gov This indicates that maternal diet can directly influence the local availability of the building blocks for SPM production in critical tissues like the placenta. nih.gov The table below summarizes findings from various controlled studies.
Table 2: Summary of Findings from Dietary Intervention Studies on SPM D-series Levels
| Study Population | Dietary Intervention | Biological Matrix | Key Findings |
| Healthy Adults | SPM-enriched marine oil | Plasma & Serum | Time-dependent increases in RvD1, RvD3, RvD5, PD1, PDX, MaR2, 14-HDHA, and 17-HDHA. nih.gov |
| Pregnant Women | Omega-3 fatty acid supplementation | Placenta | Significant increase in DHA and the SPM precursors 17-HDHA and 18-HEPE. nih.gov |
| Obese Mice (High-Fat Diet) | 17-HDHA (PD1 precursor) supplementation | Adipose Tissue | Increased levels of PD1; alleviated inflammation and improved insulin sensitivity. mdpi.com |
| Obese Mice (ob/ob) | N-3 PUFA supplementation | Adipose Tissue | Increased formation of resolvins and protectins; reduced pro-inflammatory eicosanoids. mdpi.com |
| Patients with Coronary Artery Disease | Prescription EPA/DHA ethyl ester formulation | Not Specified | Complete restoration of specific SPMs that were previously low or absent. nih.gov |
These studies collectively underscore the significant and positive correlation between controlled dietary interventions, specifically those enriching the intake of omega-3 fatty acids like DHA, and the systemic and tissue-specific levels of D-series SPMs. By enhancing the substrate pool for their biosynthesis, such interventions can augment the body's natural capacity to resolve inflammation. mdpi.comresearchgate.net
Data Analysis, Interpretation, and Standardization in Spm D Series Lc Ms Research
Advanced Bioinformatic Approaches for LC-MS/MS Data Processing of SPM D-series Profiles
The comprehensive analysis of SPM D-series profiles from LC-MS/MS data requires sophisticated bioinformatic and computational tools to extract meaningful biological information from raw data. These approaches are essential for the accurate identification and quantification of individual D-series resolvins and related compounds.
Modern LC-MS/MS platforms generate large volumes of data, and manual analysis is often impractical and prone to error. Automated data processing workflows are therefore crucial. These workflows typically involve several key steps, including peak detection, feature alignment, and compound identification. Software platforms such as Symphony and MSConvert can be utilized to streamline the conversion of raw data from various vendor formats into open-source formats like mzML or Mascot generic format (mgf), which are compatible with a wide range of analytical tools. waters.com
For the identification of SPM D-series compounds, tandem mass spectrometry (MS/MS) data is paramount. The fragmentation patterns of these lipids provide a unique fingerprint for their identification. An extensive study of these fragmentation patterns allows for the establishment of specific transitions that can be used to identify D-series resolvins and other lipid mediators. mdpi.com Computational methods and molecular dynamics simulations can further aid in understanding the structural features of these lipids and their interactions, providing a deeper insight into their biological functions. nih.govnih.govresearchgate.net
The table below summarizes some of the key bioinformatic tools and their applications in the processing of SPM D-series LC-MS/MS data.
| Bioinformatic Tool/Approach | Application in SPM D-series Analysis | Key Features |
| MSConvert | Converts raw MS data to open-source formats. waters.com | Supports various vendor formats; enables data sharing and use with third-party software. |
| Symphony | Automates data processing pipelines. waters.com | Streamlines data conversion and subsequent analysis steps. |
| GNPS (Global Natural Products Social Molecular Networking) | Molecular networking and library searching. waters.com | Facilitates the identification of known and unknown lipid mediators through spectral matching. |
| Lipid MAPS | Database and tools for lipidomics. biorxiv.org | Provides a comprehensive resource for lipid nomenclature, structures, and pathways. |
| MZmine 2 | Open-source software for mass spectrometry data processing. waters.com | Offers a range of tools for peak detection, alignment, and statistical analysis. |
Statistical Methodologies for Quantitative and Comparative Analysis of SPM D-series Profiles in Research Datasets
Following the initial processing of LC-MS/MS data, robust statistical methodologies are required to quantify and compare SPM D-series profiles across different experimental groups or clinical cohorts. These analyses are essential for identifying statistically significant changes in resolvin levels that may be associated with specific physiological or pathological states.
Quantitative analysis of SPM D-series compounds is typically achieved using targeted methods, which offer high sensitivity and specificity. nih.gov This often involves the use of stable isotope-labeled internal standards for each class of lipid mediator to correct for variations in sample preparation and instrument response. nih.govnih.gov The use of multiple reaction monitoring (MRM) is a common approach, where specific precursor-to-product ion transitions are monitored for each analyte. nih.gov
The following table outlines common statistical methodologies and their applications in SPM D-series research.
| Statistical Methodology | Application in SPM D-series Analysis | Purpose |
| Univariate Analysis (e.g., t-test, ANOVA) | Comparison of individual SPM D-series levels between groups. uzh.ch | To identify significant differences in the concentration of specific resolvins. |
| Multivariate Analysis (e.g., PCA, PLS-DA) | Pattern recognition and group discrimination based on the entire SPM D-series profile. nih.goversnet.org | To visualize the overall differences in SPM profiles and identify key contributors to group separation. |
| Heatmaps | Visualization of changes in SPM D-series levels across multiple samples. mdpi.com | To provide a graphical representation of the relative abundance of different resolvins. |
| Volcano Plots | Identification of statistically significant and biologically relevant changes in SPM D-series levels. | To combine statistical significance (p-value) with the magnitude of change (fold change). |
Strategies for Inter-laboratory Comparability and Data Harmonization in SPM D-series Research
A significant challenge in the field of lipidomics, including the analysis of SPM D-series, is the lack of comparability of data generated in different laboratories. asbmb.org This variability can arise from differences in sample handling, analytical platforms, and data processing procedures. researchgate.net To address this, several strategies for inter-laboratory comparability and data harmonization are being developed and implemented.
Inter-laboratory comparison studies, also known as proficiency testing, are crucial for assessing and improving the quality of measurements across different labs. ctc-n.orgeuropa.eu In these studies, identical samples are distributed to multiple laboratories for analysis, and the results are compared to a reference value. vsl.nl This process helps to identify sources of variability and to establish best practices.
The development of shared reference materials is another important step towards data harmonization. researchgate.net These materials, with well-characterized concentrations of specific lipids, can be used by different laboratories to calibrate their instruments and validate their methods, thereby improving the consistency of results. researchgate.net The Lipidomics Standards Initiative (LSI) is a community-driven effort to establish guidelines for data quality and reporting in lipidomics research. theanalyticalscientist.com
Harmonization of data analysis pipelines is also critical. Utilizing common data formats and standardized processing workflows can significantly reduce variability introduced during data analysis. biorxiv.org Initiatives like the "unknown lipids project" are investigating the extent to which harmonized chromatographic and data analysis methods can improve the reproducibility of untargeted lipidomics studies between laboratories. biorxiv.org
Key strategies for improving inter-laboratory comparability are summarized in the table below.
| Strategy | Description | Goal |
| Inter-laboratory Comparison Studies | Analysis of common samples by multiple laboratories. ctc-n.orgeuropa.euhva.nl | To assess and improve the consistency and accuracy of measurements across different sites. |
| Shared Reference Materials | Use of standardized materials with known analyte concentrations. researchgate.net | To provide a common reference point for calibration and method validation. |
| Standardized Data Reporting | Adherence to community-agreed guidelines for reporting lipidomics data. researchgate.net | To ensure transparency and facilitate the comparison and interpretation of results from different studies. |
| Harmonized Data Analysis Workflows | Application of consistent bioinformatic and statistical procedures. biorxiv.org | To minimize variability introduced during the data processing and analysis stages. |
Development of Standard Operating Procedures (SOPs) for Robust SPM D-series LC-MS Analysis in Research Settings
To ensure the generation of high-quality, reproducible data in SPM D-series research, the development and implementation of detailed Standard Operating Procedures (SOPs) are essential. SOPs provide a written set of instructions for performing a particular analytical method, thereby minimizing variability and ensuring consistency both within and between laboratories.
A comprehensive SOP for SPM D-series LC-MS analysis should cover all stages of the analytical workflow, from sample collection and preparation to data acquisition and analysis. uci.edu Key elements of such an SOP include:
Sample Handling: Detailed protocols for the collection, storage, and extraction of biological samples to minimize the degradation of labile SPM D-series compounds. qmul.ac.uk This includes specifying the types of collection tubes, storage temperatures, and extraction solvents.
LC-MS/MS Method Parameters: Precise details of the liquid chromatography and mass spectrometry conditions, including the type of column, mobile phases, gradient elution profile, and mass spectrometer settings (e.g., ionization mode, collision energies). nih.govsciex.com
Quality Control (QC) Procedures: Regular analysis of QC samples, such as pooled biological samples or spiked standards, to monitor the performance of the analytical system over time. This helps to ensure the accuracy and precision of the data.
Data Processing and Analysis: A standardized workflow for processing the raw LC-MS/MS data, including the software and parameters used for peak integration, compound identification, and statistical analysis.
The following table provides an example structure for an SOP for SPM D-series LC-MS analysis.
| SOP Section | Key Content | Purpose |
| 1.0 Purpose and Scope | Defines the objective and applicability of the SOP. | To provide a clear overview of the procedure. |
| 2.0 Materials and Reagents | Lists all necessary chemicals, standards, and consumables. | To ensure consistency in the materials used. |
| 3.0 Sample Preparation | Provides a step-by-step protocol for sample extraction and preparation. wpmucdn.com | To minimize variability in sample handling. |
| 4.0 Instrument Setup and Calibration | Details the procedures for instrument startup, tuning, and calibration. cancer.govchemicalslearning.com | To ensure optimal instrument performance. |
| 5.0 LC-MS/MS Data Acquisition | Specifies the exact parameters for the LC and MS methods. sciex.com | To ensure consistent data acquisition. |
| 6.0 Quality Control | Describes the preparation and analysis of QC samples and the acceptance criteria. | To monitor and maintain data quality. |
| 7.0 Data Processing and Analysis | Outlines the standardized workflow for data analysis. | To ensure reproducible data processing. |
| 8.0 Documentation and Reporting | Specifies the format for recording and reporting the results. | To ensure clear and complete documentation. |
By adhering to well-defined SOPs, researchers can enhance the robustness and reliability of their SPM D-series LC-MS analyses, thereby contributing to a more comprehensive and accurate understanding of the roles of these mediators in biological systems.
Future Directions and Emerging Frontiers in Spm D Series Research
Integration of SPM D-series LC-MS with Multi-Omics Approaches for Holistic Biological Understanding
A comprehensive understanding of the biological roles of SPM D-series requires a systems-level approach that integrates data from various "-omics" fields. Liquid chromatography-mass spectrometry (LC-MS) remains a cornerstone for the sensitive and specific detection of these lipid mediators. nih.govresearchgate.netspringernature.com The integration of LC-MS-based lipidomics with genomics, transcriptomics, and proteomics offers a more holistic view of the cellular and molecular processes governed by D-series resolvins. frontiersin.orgmdpi.comfrontiersin.orgnih.govnih.govnih.govrsc.orgwiley.com
This multi-omics strategy allows researchers to connect the presence and quantity of specific RvDs with changes in gene expression, protein levels, and other metabolic pathways. nih.gov For instance, by combining lipidomic data with transcriptomic analysis, it is possible to identify the upstream genetic regulation of SPM biosynthetic pathways and the downstream genes and signaling cascades activated by specific D-series resolvins. Furthermore, integrating proteomics can reveal the protein targets of RvDs and how they modulate cellular functions to promote resolution. frontiersin.orgfrontiersin.org This integrated approach is crucial for moving beyond simple associations and toward a mechanistic understanding of how D-series SPMs contribute to health and disease. nih.govresearchgate.net
Recent studies have highlighted the power of such integrated analyses in various contexts, from understanding the resolution of inflammation in infectious diseases to deciphering the complex signaling networks in chronic inflammatory conditions. nih.govresearchgate.net The continued development of advanced analytical techniques and bioinformatics tools will be essential for managing and interpreting the large and complex datasets generated by these multi-omics studies. rsc.org
Advancements in Micro-scale and Single-Cell Lipidomics for Spatially Resolved SPM D-series Analysis
Traditional lipidomic analyses are often performed on bulk tissue or cell populations, which can mask the heterogeneity of SPM production and signaling at the single-cell level. nih.gov Emerging techniques in micro-scale and single-cell lipidomics are poised to revolutionize our understanding of where and when D-series resolvins are produced and how they act in a spatially resolved manner.
Mass spectrometry imaging (MSI) is a powerful tool that allows for the visualization of the spatial distribution of lipids, including SPMs, directly in tissue sections. This technology can provide invaluable insights into the localized production of D-series resolvins within specific cell types or microenvironments during an inflammatory response. nih.govnih.gov Advancements in MSI with higher spatial resolution are bringing researchers closer to subcellular lipidomics, enabling the analysis of lipid distribution within individual cells and organelles.
Single-cell mass spectrometry techniques, although still developing for lipidomics, hold immense promise for dissecting the cellular heterogeneity of SPM biosynthesis. nih.gov By analyzing the lipid content of individual cells, researchers can identify specific cell populations responsible for producing D-series resolvins and understand how their production is regulated in response to various stimuli. These advancements will be critical for understanding the precise roles of RvDs in complex biological processes such as wound healing and tissue regeneration. nih.gov
Development of Novel Analytical Standards and Reference Materials for Expanding SPM Families and Metabolites
Accurate and reliable quantification of SPM D-series and their metabolites is fundamental to advancing research in this field. This relies heavily on the availability of high-quality analytical standards and reference materials. nih.govresearchgate.net However, the structural complexity and low endogenous concentrations of SPMs present significant challenges for their chemical synthesis and standardization. frontiersin.org
There is a pressing need for the development of a broader range of well-characterized analytical standards for the expanding family of D-series resolvins and their downstream metabolites. nih.gov This includes stereochemically pure isomers, as the biological activity of SPMs is often highly stereospecific. ucc.ie The availability of stable isotope-labeled internal standards is also crucial for accurate quantification by LC-MS. nih.gov
Computational Modeling and Predictive Analytics for SPM D-series Biosynthesis and Bioactivity in Research Pathways
Computational modeling and predictive analytics are becoming increasingly important tools for navigating the complexity of SPM biology. nih.gov These in silico approaches can be used to model the biosynthetic pathways of D-series resolvins, predict the formation of novel metabolites, and forecast their potential biological activities. nih.govnih.govmdpi.com
By integrating experimental data into computational models, researchers can simulate the dynamics of SPM production and signaling under different physiological and pathological conditions. nih.gov This can help to identify key regulatory points in the biosynthetic network and predict how perturbations to the system might affect the resolution of inflammation. For example, physiologically based pharmacokinetic (PBPK) modeling has been used to predict the distribution and clearance of Resolvin D1 in humans. nih.gov
Predictive analytics, including machine learning algorithms, can be applied to large lipidomic datasets to identify patterns and signatures associated with specific disease states or treatment responses. researchgate.netresearchgate.net These approaches can aid in the discovery of novel biomarkers and the development of personalized therapeutic strategies targeting the resolution of inflammation. The integration of computational tools with experimental validation will accelerate the pace of discovery in SPM research and facilitate the translation of basic findings into clinical applications. nih.gov
Q & A
Basic Research Questions
Q. How should I design an LC-MS experiment to detect SPM D-series metabolites in complex biological matrices?
- Methodological Guidance :
- Ionization Mode : Use electrospray ionization (ESI) in positive or negative mode based on metabolite polarity. For SPM D-series (e.g., resolvins, protectins), negative ion mode is often preferred due to their hydroxylated structures .
- Chromatographic Separation : Optimize reversed-phase columns (C18 or C30) with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve structurally similar metabolites .
- Internal Standards : Include deuterated or isotope-labeled SPM analogs (e.g., d4-RvD1) to correct for matrix effects and ionization variability .
- Data Acquisition : Employ full-scan MS (m/z 200–1200) with data-dependent MS/MS for structural confirmation. Use high-resolution mass spectrometers (Q-TOF or Orbitrap) for accurate mass measurements .
Q. What sample preparation steps are critical for reliable SPM D-series analysis in LC-MS?
- Methodological Steps :
Extraction : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) to enrich lipid mediators while removing phospholipids .
Derivatization : For low-abundance SPMs, consider derivatization with charged tags (e.g., Girard’s reagent) to enhance ionization efficiency .
Quality Control : Include blank samples and pooled quality control (QC) replicates to monitor background contamination and instrument stability .
Storage : Store extracted samples at -80°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can I reconcile discrepancies between detected SPM precursors (e.g., 17-HDHA) and undetectable SPM D-series metabolites in LC-MS data?
- Troubleshooting Framework :
- Extraction Efficiency : Validate extraction protocols using spiked standards. For example, if 17-HDHA is detected but RvD1 is not, optimize SPE conditions to recover larger, more polar metabolites .
- Ionization Suppression : Analyze matrix effects by comparing standards in solvent vs. biological matrix. Dilute samples or adjust LC gradients to reduce co-eluting interferents .
- Sensitivity Limits : Switch to targeted MS/MS (MRM mode) on a triple quadrupole system for low-abundance SPMs, achieving detection limits in the pg/mL range .
- Biological Context : Consider enzymatic activity (e.g., lipoxygenase expression) in the sample source. Undetectable SPMs may indicate incomplete biosynthesis .
Q. What statistical and computational approaches are recommended for untargeted LC-MS analysis of SPM D-series mixtures?
- Data Analysis Pipeline :
Preprocessing : Use XCMS for nonlinear retention time alignment, peak detection, and intensity normalization .
Feature Annotation : Leverage in-silico fragmentation tools (e.g., CFM-ID) or spectral libraries (e.g., METLIN) to assign putative structures .
Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify SPMs driving group separations .
False Discovery Control : Use ISFrag to flag in-source fragments and adducts, reducing misannotations .
Q. How can I validate an LC-MS method for quantifying SPM D-series metabolites in longitudinal studies?
- Validation Criteria :
- Linearity and Range : Test calibration curves across 3 orders of magnitude (e.g., 0.1–100 ng/mL) with R² > 0.99 .
- Precision/Accuracy : Assess intra-day and inter-day variability (<15% RSD) using QC replicates spiked at low, medium, and high concentrations .
- Stability : Evaluate freeze-thaw cycles and short-term storage (4°C, 24 hr) to ensure metabolite integrity .
- Cross-Validation : Compare results with orthogonal techniques (e.g., ELISA) for critical targets like RvD1 .
Data Integration and Multi-Omics Questions
Q. What strategies enable integration of SPM D-series LC-MS data with proteomic or transcriptomic datasets?
- Workflow Design :
- Correlation Analysis : Use Spearman’s rank correlation to link SPM levels with inflammatory cytokine expression (e.g., TNF-α, IL-6) measured via qPCR .
- Pathway Mapping : Overlay SPM concentrations onto lipid mediator pathways (e.g., arachidonic acid cascade) using tools like KEGG or Reactome .
- Machine Learning : Train random forest models to predict clinical outcomes (e.g., pre-term birth risk) using combined SPM and proteomic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
